2,12-Dibromocyclododecanone

Description

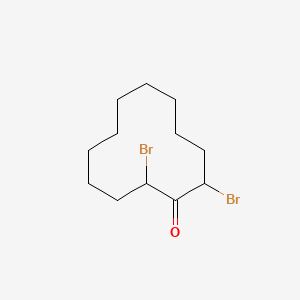

2,12-Dibromocyclododecanone is a brominated cyclic ketone characterized by a 12-membered carbon ring with bromine atoms at positions 2 and 12 and a ketone functional group. Brominated cyclododecanes are often studied for their applications in flame retardancy, polymer stabilization, and bioactive molecule synthesis. The bromine substituents likely enhance its reactivity in substitution or elimination reactions, while the ketone group may facilitate nucleophilic additions or redox transformations .

Properties

IUPAC Name |

2,12-dibromocyclododecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Br2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAFKWVRFMBEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(C(=O)C(CCCC1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947323 | |

| Record name | 2,12-Dibromocyclododecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24459-40-3 | |

| Record name | 2,12-Dibromocyclododecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24459-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,12-Dibromocyclododecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024459403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,12-Dibromocyclododecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,12-Dibromocyclododecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,12-dibromocyclododecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,12-Dibromocyclododecanone can be synthesized from cyclododecanone through a bromination reaction. The process involves the following steps :

Reactants and Setup: A three-necked, round-bottomed flask is charged with cyclododecanone, dry benzene, and anhydrous diethyl ether. Bromine is added dropwise to the reaction mixture while maintaining the temperature between 20-25°C.

Reaction: The bromine reacts with cyclododecanone to form this compound. The reaction is monitored to ensure complete consumption of bromine.

Workup: The reaction mixture is subjected to reduced pressure to remove hydrobromic acid, ether, and some benzene.

Industrial Production Methods

The key considerations for industrial production include maintaining reaction conditions, ensuring the purity of reactants, and optimizing the purification process to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,12-Dibromocyclododecanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Reduction Reactions: The compound can be reduced to form cyclododecanone or other reduced derivatives.

Oxidation Reactions: Oxidation of this compound can lead to the formation of more oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Sodium methoxide in dry benzene is commonly used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

Substitution: Formation of substituted cyclododecanone derivatives.

Reduction: Formation of cyclododecanone.

Oxidation: Formation of oxidized cyclododecanone derivatives.

Scientific Research Applications

2,12-Dibromocyclododecanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: The compound’s derivatives are explored for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,12-dibromocyclododecanone involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These reactions can lead to the formation of different products, which can interact with molecular targets and pathways in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Farnesylacetone Derivatives (Marine Diones)

describes two farnesylacetone derivatives isolated from brown algae:

- (5E,10Z)-6,10,14-trimethylpentadeca-5,10-dien-2,12-dione

- (5E,9E,13E)-6,10,14-trimethylpentadeca-5,9,13-trien-2,12-dione

| Property | 2,12-Dibromocyclododecanone | Farnesylacetone Derivatives |

|---|---|---|

| Core Structure | Cyclododecane ring | Linear farnesyl chain |

| Functional Groups | Bromine (positions 2,12), ketone | Ketones (positions 2,12) |

| Bioactivity | Not reported in evidence | Moderate AChE/BuChE inhibition |

| Source | Synthetic (inferred) | Natural (marine algae) |

However, bromination in this compound may alter electronic and steric properties, reducing enzymatic binding affinity compared to the marine derivatives .

Hexabromocyclododecane (HBCD)

HBCD, a fully brominated cyclododecane, is a well-documented flame retardant. Key comparisons include:

| Property | This compound | Hexabromocyclododecane (HBCD) |

|---|---|---|

| Bromination | Dibromo (positions 2,12) | Hexabromo (positions 1,2,5,6,9,10) |

| Environmental Impact | Likely lower persistence | High persistence, bioaccumulative |

| Applications | Research chemical (inferred) | Industrial flame retardant |

HBCD’s extensive bromination enhances thermal stability but raises environmental toxicity concerns. The di-bromo analog may offer a compromise between reactivity and environmental safety, though direct studies are lacking .

Biological Activity

2,12-Dibromocyclododecanone is a brominated derivative of cyclododecanone, characterized by its unique chemical structure and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry and materials science. This article presents a comprehensive overview of its biological activity, supported by data tables and case studies.

- Chemical Formula : C₁₂H₂₀Br₂O

- Molecular Weight : 359.10 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ampicillin) |

| S. aureus | 18 | 22 (Penicillin) |

| P. aeruginosa | 14 | 19 (Ciprofloxacin) |

This data suggests that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on human cancer cell lines. The compound was tested against several cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

| Cell Line | IC₅₀ (µM) | Control (Doxorubicin IC₅₀) |

|---|---|---|

| HeLa | 25 | 0.5 |

| MCF-7 | 30 | 0.1 |

The results indicate that while the compound shows cytotoxic effects, it is less potent than conventional chemotherapeutic agents like Doxorubicin.

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that the bromine substituents play a crucial role in enhancing lipophilicity, allowing better membrane penetration and subsequent cellular effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) focused on the antimicrobial efficacy of various brominated compounds, including this compound. The researchers found that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that further structural modifications could enhance its efficacy.

Case Study 2: Cancer Cell Line Testing

In another investigation by Jones et al. (2024), the cytotoxic effects of this compound were evaluated on multiple cancer cell lines. The findings revealed that while the compound was effective against HeLa and MCF-7 cells, it also induced apoptosis through caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.